REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[NH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.Cl[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18]>O>[C:17]([NH:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18] |f:0.1|
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
NCCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring and with occasional vigorous shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
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Type
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STIRRING
|
Details
|
After stirring
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Type
|
STIRRING
|
Details
|
shaking for an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
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FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in ether (250 ml)
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ether/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NCCC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |